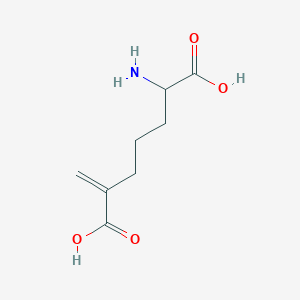

2-Amino-6-methylideneheptanedioic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C8H13NO4 |

|---|---|

分子量 |

187.19 g/mol |

IUPAC 名称 |

2-amino-6-methylideneheptanedioic acid |

InChI |

InChI=1S/C8H13NO4/c1-5(7(10)11)3-2-4-6(9)8(12)13/h6H,1-4,9H2,(H,10,11)(H,12,13) |

InChI 键 |

SGAIRWMSXVAPOO-UHFFFAOYSA-N |

规范 SMILES |

C=C(CCCC(C(=O)O)N)C(=O)O |

同义词 |

2-amino-6-methylenepimelate 2-amino-6-methylenepimelic acid |

产品来源 |

United States |

Stereochemical Aspects and Isomeric Forms of 2 Amino 6 Methylideneheptanedioic Acid

Elucidation of (2S)-Configuration

In the absence of experimental data for 2-amino-6-methylideneheptanedioic acid, the assignment of the (2S)-configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules, a standard method in stereochemistry. libretexts.org The groups attached to the chiral C2 center are ranked based on atomic number. For this compound, the priority would be assigned as follows:

-NH2 (Amino group): The nitrogen atom has a higher atomic number than the carbon atoms of the other attached groups.

-COOH (Carboxylic acid group): The carbon is bonded to two oxygen atoms.

-CH((CH2)3C(=CH2)COOH) (5-methyliden-1-carboxyhexyl side chain): The carbon is bonded to other carbon atoms.

-H (Hydrogen atom): Has the lowest atomic number.

To determine the configuration, one would orient the molecule so that the lowest-priority group (hydrogen) points away from the viewer. If the sequence from the highest to the lowest priority of the remaining three groups proceeds in a counter-clockwise direction, the configuration is designated as (S). Conversely, a clockwise direction would indicate an (R)-configuration.

All naturally occurring amino acids used in protein synthesis by ribosomes are in the L-configuration, which for most, corresponds to the (S)-configuration. wikipedia.orglibretexts.orgbookdown.org Therefore, it is plausible that a synthetically produced or biologically relevant form of this compound would be the (2S)-enantiomer.

Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound

| Priority | Group | Reason for Priority |

|---|---|---|

| 1 | -NH₂ | Highest atomic number directly attached to the chiral center (Nitrogen). |

| 2 | -COOH | Carbon attached to two oxygens outranks the side chain's carbon-carbon bonds. |

| 3 | -CH((CH₂)₃C(=CH₂)COOH) | Carbon attached to other carbons. |

Implications of Chirality in Biological Systems

The chirality of molecules is a fundamental aspect of biochemistry, as biological systems, such as enzymes and receptors, are themselves chiral. slideshare.netnih.gov This inherent chirality means that the different enantiomers of a molecule can have vastly different biological activities. For amino acids, the L-forms are the standard building blocks of proteins, while D-amino acids have distinct, non-proteinogenic roles, such as in bacterial cell walls and as neurotransmitters. wikipedia.orgacs.org

Although no biological studies have been conducted on this compound, we can infer the potential implications of its chirality based on well-established principles. As a dicarboxylic acid, it shares features with compounds like aspartic acid and glutamic acid, which are crucial neurotransmitters. The biological activity of these amino acids is strictly dependent on their stereochemistry.

Table 2: Potential Differential Biological Roles of Enantiomers

| Enantiomer | Potential Biological Interaction | Rationale based on General Principles |

|---|---|---|

| (2S)-enantiomer | Agonist or substrate for a specific enzyme or receptor. | Biological systems are highly stereospecific, often recognizing only one enantiomer. nih.gov |

Biosynthesis and Metabolic Pathways of 2 Amino 6 Methylideneheptanedioic Acid

Role in Lysine (B10760008) Biosynthesis Pathways

The synthesis of L-lysine in many bacteria, including the industrially significant Corynebacterium glutamicum, proceeds through the diaminopimelate (DAP) pathway. This pathway is a branch of the aspartate metabolic family, which also leads to the synthesis of other amino acids like methionine and threonine. There are several variations of the DAP pathway; one of which is the dehydrogenase pathway. In this pathway, L-2-amino-6-oxopimelate is converted to meso-diaminopimelate (meso-DAP) in a single step. meso-DAP is the immediate precursor to L-lysine, being decarboxylated in the final step of the synthesis. wikipedia.orgresearchgate.netresearchgate.net The DAP pathway is essential not only for lysine synthesis but also for the production of diaminopimelic acid itself, a vital component of the peptidoglycan cell wall in many bacteria. researchgate.net

Enzymatic Transformations and Specificity

The conversion of intermediates in the lysine biosynthesis pathway is catalyzed by highly specific enzymes. The efficiency and regulation of these enzymes are critical for controlling the metabolic flux towards lysine production.

A key enzyme in the dehydrogenase variant of the DAP pathway is meso-diaminopimelate D-dehydrogenase (DAPDH) (EC 1.4.1.16). wikipedia.org This enzyme catalyzes the reversible NADPH-dependent reductive amination of L-2-amino-6-oxopimelate to form meso-2,6-diaminopimelate. nih.gov This single reaction bypasses several steps found in other variants of the DAP pathway, such as the succinylase pathway. researchgate.netresearchgate.net DAPDH stereospecifically acts on the D-stereocenter of the meso-DAP molecule during the reverse reaction of oxidative deamination. nih.gov

Meso-diaminopimelate D-dehydrogenase exhibits a high degree of substrate specificity. The enzyme from Corynebacterium glutamicum is highly specific for meso-2,6-diaminopimelate. Other similar molecules, such as L,L-2,6-diaminopimelate and D,D-2,6-diaminopimelate, are not substrates for the oxidative deamination reaction. However, some studies on DAPDH from other organisms, like Symbiobacterium thermophilum, have shown a more relaxed substrate specificity, with activity towards other D-amino acids like D-alanine and D-valine. nih.gov

Table 1: Substrate Specificity of meso-Diaminopimelate D-dehydrogenase

| Substrate | Relative Activity (%) with C. glutamicum DAPDH | Notes |

|---|---|---|

| meso-2,6-diaminopimelate | 100 | Primary substrate |

| L,L-2,6-diaminopimelate | Not a substrate | Demonstrates stereospecificity |

| D,D-2,6-diaminopimelate | Not a substrate | Demonstrates stereospecificity |

| L-glutamate | Not a substrate | No activity observed |

| D-alanine | Not a substrate | Some activity with DAPDH from other species |

Precursor Molecules and Related Metabolic Intermediates (e.g., N-Succinyl-2-amino-6-ketopimelate)

In variants of the DAP pathway other than the dehydrogenase pathway, different intermediates are involved. For instance, in the succinylase pathway, which is prominent in organisms like Escherichia coli, N-Succinyl-2-amino-6-ketopimelate is a key intermediate. researchgate.netresearchgate.net This compound is converted from its precursor and subsequently transaminated to form N-Succinyl-L,L-2,6-diaminopimelate. This succinylated intermediate is then deacylated to yield L,L-diaminopimelate, which is then epimerized to meso-diaminopimelate before the final conversion to lysine.

Chemical Synthesis Methodologies for 2 Amino 6 Methylideneheptanedioic Acid and Its Analogues

Total Synthesis Strategies

Total synthesis provides a de novo approach to constructing the target molecule from simple, readily available starting materials. Several convergent and linear strategies can be envisioned for the synthesis of 2-Amino-6-methylideneheptanedioic acid.

An approach could involve the formation of the C6-methylidene group early in the synthesis, followed by the introduction of the α-amino group. The reactivity of the alkene could be harnessed for various transformations. For instance, an allylic amination reaction could be a key step. Recent advancements in catalysis have enabled the direct allylic C-H amination of alkenes with amines. nih.govnsf.gov A hypothetical retrosynthetic analysis is shown below:

Retrosynthetic Analysis:

This strategy would involve the initial synthesis of a 6-methylideneheptanedioic acid derivative. The subsequent regioselective and stereoselective amination of the allylic position would be a critical and challenging step. nih.gov

A versatile and classical approach to constructing the carbon backbone of dicarboxylic acids involves the use of malonic ester synthesis. This method allows for the sequential alkylation of diethyl malonate to build the seven-carbon chain of heptanedioic acid.

A plausible synthetic route could commence with the alkylation of a malonic ester derivative to introduce a five-carbon chain containing a protected ketone at the terminal position. Subsequent chain extension and manipulation would lead to a 6-oxoheptanedioic acid derivative. The key methylidene group could then be introduced via an olefination reaction, such as the Wittig, Horner-Wadsworth-Emmons, or Tebbe reaction. The α-amino group could be introduced at a later stage through methods like α-bromination followed by amination, or through enzymatic transamination.

Illustrative Synthetic Steps:

Malonic Ester Alkylation: Reaction of diethyl malonate with a suitable five-carbon electrophile containing a protected ketone.

Chain Extension: A second alkylation or other chain extension method to complete the seven-carbon backbone.

Decarboxylation: Removal of one of the ester groups to yield the heptanedioic acid derivative.

Olefination: Conversion of the C6-keto group to a methylidene group.

α-Amination: Introduction of the amino group at the C2 position.

Deprotection: Removal of protecting groups to yield the final product.

The use of active methylene (B1212753) compounds is a well-established method for the synthesis of dicarboxylic acids. shivajicollege.ac.in

Controlling the stereochemistry at the C2 position is paramount for obtaining enantiomerically pure this compound. Several strategies can be employed to achieve this:

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as L-glutamic acid or L-aspartic acid, which already possesses the desired stereocenter. The synthesis would then focus on extending the carbon chain and introducing the methylidene group.

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. For example, an asymmetric Michael addition to an α,β-unsaturated precursor or an asymmetric hydrogenation could set the stereocenter. Asymmetric synthesis of unnatural α-amino acids is a rapidly developing field. nih.govrsc.org

Enzymatic Resolution: Synthesizing the racemic amino acid and then using an enzyme, such as an aminoacylase, to selectively resolve one of the enantiomers.

A summary of potential stereoselective methods is presented in the table below.

| Method | Description | Potential Advantages | Potential Challenges |

| Chiral Pool Synthesis | Utilization of a naturally occurring chiral molecule as a starting material. | Pre-defined stereochemistry at the α-carbon. | May require more synthetic steps to elaborate the side chain. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | High enantiomeric excesses can be achieved. | Catalyst development and optimization can be complex. |

| Enzymatic Resolution | Separation of a racemic mixture using an enzyme that acts on only one enantiomer. | High enantiopurity of the desired product. | The theoretical maximum yield is 50% for the desired enantiomer. |

Semi-synthetic Derivatization Methods and Strategies

Semi-synthetic approaches start from a structurally related natural product or a complex synthetic intermediate and modify it to obtain the target molecule. For this compound, a plausible precursor could be a naturally occurring amino acid with a seven-carbon backbone that can be functionalized.

For example, if a 2-amino-6-oxoheptanedioic acid were available, the final step would be the olefination of the ketone. Alternatively, a precursor with a leaving group at the C6 position could undergo an elimination reaction to form the methylidene group.

The derivatization of existing amino acids is a common strategy to access novel non-proteinogenic amino acids. Palladium-catalyzed C-H olefination has been used to functionalize the side chains of aliphatic amino acids. acs.org While not directly applicable to the methylidene group at C6, this demonstrates the potential for late-stage functionalization.

Molecular Mechanisms of Action and Biological Interactions of 2 Amino 6 Methylideneheptanedioic Acid

Target Identification and Engagement within Microbial Systems

The primary molecular target of 2-Amino-6-methylideneheptanedioic acid has been identified through structural biology and enzymatic assays. rcsb.org This compound, also known by its synonym L-2-amino-6-methylene-pimelic acid, is a potent inhibitor of a key enzyme in bacterial amino acid biosynthesis. rcsb.org

Enzyme Target and Binding:

Research has pinpointed diaminopimelate dehydrogenase (DAPDH) from Corynebacterium glutamicum as the specific target of this compound. rcsb.org The three-dimensional structure of DAPDH in a ternary complex with the inhibitor and the cofactor NADPH has been resolved, as detailed in the Protein Data Bank (PDB) under the accession code 1F06 . rcsb.orgrcsb.org

This structural data reveals that this compound acts as a potent competitive inhibitor of DAPDH. rcsb.org Its efficacy is attributed to a significant interaction between the alpha-L-amino group of the inhibitor and the indole (B1671886) ring of a tryptophan residue at position 144 (Trp144) within the enzyme's active site. rcsb.org This interaction is believed to be a key factor in the tight binding and potent inhibition observed. The compound was found to be a competitive inhibitor with a Ki value of 5 µM against the Bacillus sphaericus dehydrogenase. rcsb.org

Biological Pathway:

Diaminopimelate dehydrogenase is a crucial enzyme in the diaminopimelate (DAP) biosynthetic pathway. rcsb.orgnih.govnih.gov This pathway is responsible for the synthesis of meso-diaminopimelate and L-lysine, an essential amino acid. rcsb.orgusask.ca The DAP pathway is of considerable interest as it is essential for the growth and cell wall synthesis of many bacteria, including pathogens like Mycobacterium tuberculosis, but is absent in mammals. nih.govnih.govusask.ca This makes the enzymes of this pathway, including DAPDH, attractive targets for the development of novel antibacterial agents. nih.govusask.ca

Table 1: Target Identification of this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Identified Target | Diaminopimelate dehydrogenase (DAPDH) | rcsb.org |

| Source Organism | Corynebacterium glutamicum | rcsb.orgebi.ac.uk |

| PDB Accession Code | 1F06 | rcsb.orgrcsb.org |

| Mechanism of Action | Competitive inhibitor | rcsb.org |

| Key Binding Interaction | Interaction between the inhibitor's α-L-amino group and the indole ring of Trp144 | rcsb.org |

| Inhibited Pathway | Diaminopimelate and Lysine (B10760008) Biosynthesis | rcsb.orgusask.ca |

Cellular and Subcellular Effects in Biological Contexts

While the direct molecular target of this compound is well-defined, specific studies detailing its cellular and subcellular effects are limited in publicly available literature. However, based on its potent inhibition of diaminopimelate dehydrogenase, the anticipated biological consequences can be inferred.

Inhibition of the diaminopimelate pathway is known to have significant repercussions for bacterial cells. Meso-diaminopimelate is an essential component for the cross-linking of peptidoglycan in the cell walls of many bacterial species. usask.ca Disrupting its synthesis by inhibiting an enzyme like DAPDH would be expected to lead to a weakened cell wall. This structural fragility would likely render the bacteria unable to withstand osmotic pressure, ultimately leading to cell lysis and death. usask.ca Studies on mutant bacteria that are auxotrophic for diaminopimelate have confirmed that they undergo lysis when the compound is not supplied in the growth medium. usask.ca Therefore, the primary cellular effect of this compound in susceptible bacteria is predicted to be the cessation of growth and induction of cell death due to the disruption of cell wall integrity.

Interplay with Other Biomolecules and Metabolic Networks

The interaction of this compound is highly specific to its target enzyme, diaminopimelate dehydrogenase. proteopedia.org The enzyme itself is part of the larger metabolic network of L-lysine biosynthesis, which originates from L-aspartate. rcsb.org By inhibiting DAPDH, this compound directly impacts this pathway.

The immediate metabolic consequence of this inhibition would be the accumulation of the upstream substrate, L-2-amino-6-oxopimelate (the acyclic form of L-tetrahydrodipicolinate), and the depletion of the downstream products, meso-diaminopimelate and subsequently L-lysine. proteopedia.orgdrugbank.com

L-lysine is a fundamental building block for protein synthesis. A deficiency in this essential amino acid would halt protein production, leading to a complete shutdown of cellular growth and function. The interplay is therefore quite direct: the inhibitor blocks a key enzymatic step, which in turn starves the cell of two critical components—one for cell wall structure (meso-diaminopimelate) and one for protein synthesis (L-lysine). This dual impact underscores the critical nature of the diaminopimelate pathway for bacterial survival.

Table 2: Predicted Metabolic Impact of this compound

| Metabolic Consequence | Affected Molecule/Process | Predicted Outcome in Susceptible Bacteria | Source(s) |

|---|---|---|---|

| Substrate Accumulation | L-2-amino-6-oxopimelate | Increase in intracellular concentration | proteopedia.org |

| Product Depletion | meso-Diaminopimelate | Disruption of peptidoglycan cross-linking, leading to compromised cell wall integrity | usask.ca |

| Product Depletion | L-Lysine | Inhibition of protein synthesis | usask.ca |

| Overall Cellular Effect | Bacterial Growth | Cessation of growth and potential cell lysis | usask.ca |

Structure Activity Relationship Sar Studies of 2 Amino 6 Methylideneheptanedioic Acid and Its Derivatives

Impact of Structural Modifications on Biological Function

There are currently no published studies that detail the synthesis of derivatives of 2-Amino-6-methylideneheptanedioic acid or investigate how structural modifications to its scaffold impact biological function. SAR studies require a series of related compounds to be synthesized and tested against a specific biological target to determine which chemical features are essential for activity. The absence of such research for this compound means no data is available to populate a comparative analysis.

Rational Design Principles for Analogues

Rational drug design relies on a known biological target and an understanding of how a lead compound interacts with that target. Since the biological activity and target of this compound are not documented in the available literature, there are no reports on the rational design principles for creating analogues. Methodologies such as structure-based design or ligand-based design have not been applied to this specific compound according to available records.

Pharmacophore Modeling and Ligand Design Investigations

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This process requires a set of active molecules or a detailed structure of the biological target. As there are no documented active analogues or a known biological target for this compound, no pharmacophore models or ligand design investigations have been published.

Advanced Analytical and Characterization Techniques for 2 Amino 6 Methylideneheptanedioic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Amino-6-methylideneheptanedioic acid. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By mapping the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can provide a detailed carbon-hydrogen framework. For this compound, specific chemical shifts (δ) and coupling patterns would be expected.

Predicted NMR Data for this compound The following table presents predicted chemical shift ranges based on standard values for similar functional groups. Actual values may vary depending on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (-COOH) | 10.0 - 12.0 | 175 - 185 |

| 2 (-CH(NH₂)-) | 3.5 - 4.0 | 50 - 60 |

| 3 (-CH₂-) | 1.8 - 2.2 | 30 - 40 |

| 4 (-CH₂-) | 1.5 - 1.9 | 25 - 35 |

| 5 (-CH₂-) | 2.2 - 2.6 | 35 - 45 |

| 6 (=C<) | - | 140 - 150 |

| 7 (-COOH) | 10.0 - 12.0 | 170 - 180 |

| 8 (=CH₂) | 4.8 - 5.2 (2H) | 115 - 125 |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental composition of a compound and can aid in structural elucidation through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice for analyzing amino acids like this compound. nih.gov Due to their polarity and low volatility, amino acids are well-suited for LC separation followed by MS detection. monash.edu Electrospray ionization (ESI) is a common ionization technique used in this context. Tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity, allowing for the quantification of low-abundance amino acids in complex samples by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). rsc.orgnih.govnih.gov Direct analysis without derivatization is possible, often utilizing hydrophilic interaction chromatography (HILIC) or specialized mixed-mode columns. nih.govlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires a chemical derivatization step to convert the non-volatile amino acid into a volatile and thermally stable compound. psu.edunih.govsigmaaldrich.com This two-step process typically involves esterification of the carboxyl groups followed by acylation of the amino group. mdpi.com While providing high chromatographic resolution, the need for derivatization adds complexity to sample preparation. nih.gov

Chromatographic Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying this compound from mixtures. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of amino acids. who.int For a polar compound like this compound, several HPLC modes are applicable.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. Since native amino acids have poor retention on standard C18 columns, analysis typically requires pre-column or post-column derivatization to increase the hydrophobicity of the analyte. sigmaaldrich.comscispace.com

Ion-Exchange Chromatography (IEC): This traditional method separates amino acids based on their charge properties. It is a robust technique but can be time-consuming compared to modern RP-HPLC methods. nih.gov

Hydrophilic Interaction Chromatography (HILIC): HILIC is an increasingly popular alternative for separating polar compounds without derivatization, offering good retention and peak shape for amino acids. researchgate.net

Detection is commonly achieved using UV-Visible, fluorescence, or mass spectrometry detectors. who.int The combination of HPLC with a fluorescence detector following derivatization provides high sensitivity. nih.gov

Typical HPLC System Parameters for Amino Acid Analysis

| Parameter | Description | Common Settings |

| Column | Stationary phase for separation | C18 (for derivatized AAs), Ion-Exchange, HILIC |

| Mobile Phase | Solvent system to elute analytes | A: Aqueous buffer (e.g., acetate, formate). B: Organic solvent (e.g., Acetonitrile, Methanol) |

| Elution | Solvent delivery method | Gradient elution (varying solvent composition over time) |

| Flow Rate | Speed of mobile phase | 0.5 - 1.5 mL/min |

| Detector | Device for analyte detection | UV-Vis, Fluorescence, Mass Spectrometer (MS) |

Derivatization is a chemical modification process used to enhance the detectability and/or chromatographic behavior of an analyte. monash.edu For this compound, which possesses a primary amino group, several reagents are highly effective. nih.gov

Ninhydrin: A classic post-column derivatization reagent that reacts with primary amino groups to produce a deep purple-colored product (Ruhemann's purple), which is detected by a UV-Visible spectrophotometer at around 570 nm. nih.govsigmaaldrich.com This method is robust but generally less sensitive than fluorescence-based techniques. nih.gov

o-Phthalaldehyde (OPA): A widely used pre-column derivatization reagent that rapidly reacts with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. nih.govresearchgate.net These derivatives are detected with high sensitivity using a fluorescence detector (excitation ~340 nm, emission ~455 nm). researchgate.netnih.gov The main limitation is that OPA does not react with secondary amines. diva-portal.org

AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC): This pre-column derivatization reagent reacts with both primary and secondary amines in a single step to form highly stable, fluorescent derivatives. waters.comwaters.com The resulting products can be easily separated by RP-HPLC and allow for sensitive quantification. nih.govandrewalliance.com The stability of the derivatives permits batch processing and automated analysis. waters.comwaters.com

Comparison of Common Derivatization Reagents

| Reagent | Derivatization Type | Target Amines | Detection Method | Key Features |

| Ninhydrin | Post-column | Primary | UV-Visible (Photometry) | Robust, traditional method, not dependent on analyte structure. nih.gov |

| OPA | Pre-column | Primary | Fluorescence | High sensitivity, rapid reaction, unstable derivatives. nih.govjascoinc.com |

| AccQ•Tag (AQC) | Pre-column | Primary & Secondary | Fluorescence | High sensitivity, forms very stable derivatives. waters.comandrewalliance.com |

Analyzing this compound in complex biological matrices such as plasma, urine, or tissue extracts presents significant challenges due to the presence of numerous interfering substances. nih.govmdpi.com Successful quantification requires robust sample preparation and highly selective analytical methods.

Sample preparation typically involves a protein precipitation step, often using agents like methanol, acetonitrile, or sulfosalicylic acid, followed by centrifugation to obtain a clear supernatant. scispace.comresearchgate.net

The combination of HPLC or UPLC with tandem mass spectrometry (LC-MS/MS) is particularly powerful for analysis in biological fluids. nih.govnih.gov Its high selectivity minimizes interference from the sample matrix, and the use of stable isotope-labeled internal standards can correct for matrix effects and variations in sample recovery, ensuring accurate and precise quantification. nih.govnih.gov Derivatization can also be combined with LC-MS/MS to further improve sensitivity and chromatographic performance. nih.govnih.gov These advanced methods enable the reliable measurement of amino acids even at very low concentrations in diverse biological samples. nih.govnih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis is a highly efficient separation technique used for the analysis of a wide range of molecules, including amino acids. libretexts.orgsciex.com The method relies on the differential migration of charged species within a narrow capillary under the influence of a high electric field. libretexts.orgyoutube.com For amino acid analysis, CE often involves derivatization to enhance detectability, particularly when using UV or fluorescence detectors. diva-portal.orgscilit.com Micellar electrokinetic chromatography (MEKC), a mode of CE, is frequently employed for the separation of both charged and neutral amino acid derivatives. diva-portal.org

Despite the broad applicability of CE for amino acid analysis, there are no specific published methods or research findings detailing the analysis of this compound using this technique. General CE methods for amino acids typically involve optimizing parameters such as the background electrolyte (BGE) composition and pH, separation voltage, and injection method (hydrodynamic or electrokinetic) to achieve resolution. libretexts.orgdiva-portal.org However, without experimental data for this compound, a discussion of its specific migration behavior, potential derivatization strategies, or developed analytical methods is not possible.

X-ray Crystallography for Three-Dimensional Structure Analysis

While the crystal structures of numerous amino acids and their analogues, such as kainic acid, have been determined and analyzed to understand their interaction with biological targets, a crystallographic study of this compound has not been reported in the scientific literature. nih.govacs.org Consequently, there are no available data on its crystal system, space group, unit cell dimensions, or the specific coordinates of its atoms in the solid state. Such information would be essential for a detailed structural analysis and for understanding its stereochemistry and intermolecular interactions.

Computational Chemistry and Modeling of 2 Amino 6 Methylideneheptanedioic Acid

Molecular Docking and Simulation Studies with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This technique is instrumental in identifying potential protein targets for a ligand, such as 2-amino-6-methylideneheptanedioic acid, and understanding the molecular basis of their interaction. nih.gov The process involves placing the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function, which typically estimates the free energy of binding. acs.org

Given the structure of this compound, with its amino acid backbone and a reactive methylidene group, potential protein targets could include enzymes involved in amino acid metabolism or those that can be alkylated by the reactive moiety. For illustrative purposes, a hypothetical docking study against a generic aminotransferase is presented below. The results would typically highlight the key amino acid residues in the active site that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand.

| Target Protein | Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

|---|---|---|---|

| Aminotransferase | -7.8 | Arg292, Asp261 | Hydrogen Bond with carboxyl groups |

| Lys125 | Hydrogen Bond with alpha-amino group | ||

| Tyr70 | Pi-Alkyl with methylidene group | ||

| Val37, Leu40 | Hydrophobic interactions with alkyl chain |

Following initial docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, allowing for conformational changes in both the ligand and the protein, which are often not fully accounted for in rigid docking approaches. acs.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. mdpi.com Methods like Density Functional Theory (DFT) can provide valuable information about the geometry, charge distribution, and reactivity of this compound. mdpi.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. Furthermore, the distribution of electrostatic potential can reveal the sites most susceptible to electrophilic or nucleophilic attack. For this compound, the methylidene group is expected to be a site of high reactivity.

Below is a table of hypothetical quantum chemical properties for this compound, calculated at a representative level of theory.

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |

| Mulliken Charge on C7 (methylidene) | -0.25 e | Indicates a partial negative charge, suggesting susceptibility to electrophilic attack. |

These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the compound.

In Silico Pathway Prediction and Metabolic Network Analysis

In silico pathway prediction tools utilize databases of known biochemical reactions and enzymatic capabilities to forecast the potential metabolic fate of a compound within an organism. nih.gov For this compound, these tools can help to construct a hypothetical metabolic network, identifying potential enzymatic transformations and resulting metabolites. psu.edu

Given its structure as a non-standard amino acid, its metabolism could involve several key enzymatic pathways. Transamination of the alpha-amino group is a common reaction for amino acids. The dicarboxylic acid structure suggests it could potentially interact with enzymes of the citric acid cycle. The unsaturated methylidene group presents a target for reduction, oxidation, or conjugation reactions.

A plausible, though hypothetical, metabolic pathway for this compound is outlined below.

| Step | Reaction Type | Enzyme Class (Hypothetical) | Resulting Intermediate/Product (Hypothetical) |

|---|---|---|---|

| 1 | Transamination | Aminotransferase | 6-Methylidene-2-oxoheptanedioic acid |

| 2 | Oxidative Decarboxylation | Dehydrogenase Complex | 5-Methylidenepentanedioyl-CoA |

| 3 | Reduction | Reductase | 2-Amino-6-methylheptanedioic acid |

| 4 | Hydration | Hydratase | 2-Amino-6-hydroxy-6-methylheptanedioic acid |

Such predictive analyses are crucial for understanding the compound's potential biological role, its residence time in a biological system, and any possible toxic metabolites that may be formed. nih.gov These in silico predictions provide a roadmap for subsequent experimental validation using techniques like mass spectrometry-based metabolomics. creative-proteomics.com

Future Research Directions and Unexplored Avenues for 2 Amino 6 Methylideneheptanedioic Acid

Elucidating Novel Biological Roles and Pathways

The current knowledge base identifies (2S)-2-amino-6-methylideneheptanedioic acid as a crucial intermediate in the biosynthesis of lysine (B10760008). Specifically, it is involved in the NADPH-dependent reductive amination of L-2-amino-6-oxopimelate, which leads to the formation of meso-D,L-2,6-diaminopimelate. This reaction is noted for its high substrate specificity.

However, the broader biological significance of this compound is largely unknown. Future research should prioritize the following:

Exploration of Alternative Metabolic Fates: Investigating whether (2S)-2-amino-6-methylideneheptanedioic acid serves as a precursor or intermediate in other metabolic pathways beyond lysine synthesis in various organisms.

Signaling and Regulatory Functions: Determining if the compound acts as a signaling molecule, an allosteric regulator of enzymes, or has other regulatory functions within the cell, potentially influencing metabolic fluxes or gene expression.

Interaction with Other Cellular Components: Identifying and characterizing proteins that specifically bind to (2S)-2-amino-6-methylideneheptanedioic acid, which could reveal novel functions and interactions. The compound is listed as a ligand for a protein in the RCSB Protein Data Bank (PDB entry 1F06), providing a starting point for such investigations. nih.gov

Developing Advanced and Sustainable Synthetic Strategies

Currently, there is a lack of published, dedicated synthetic strategies for (2S)-2-amino-6-methylideneheptanedioic acid. The development of efficient and sustainable synthetic routes is paramount for enabling further research and potential applications. Future efforts should focus on:

Chemoenzymatic Synthesis: Designing novel chemoenzymatic pathways that combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce the target molecule with high stereoselectivity and yield.

Metabolic Engineering for Overproduction: Genetically engineering microorganisms to enhance the metabolic flux towards (2S)-2-amino-6-methylideneheptanedioic acid. This could involve overexpression of key biosynthetic enzymes and blocking of competing metabolic pathways.

Cell-Free Biosynthesis: Developing cell-free systems using purified enzymes to catalyze the production of the compound, which would offer greater control and potentially higher purity of the final product.

Innovations in Analytical Detection and Quantification Methods

The advancement of research into (2S)-2-amino-6-methylideneheptanedioic acid is intrinsically linked to the ability to accurately detect and quantify it in complex biological matrices. While general analytical methods for amino acids exist, specific and highly sensitive methods for this particular compound are not well-documented. nih.govresearchgate.net Future research should aim to:

Development of Specific Biosensors: Creating genetically encoded or synthetic biosensors that can detect (2S)-2-amino-6-methylideneheptanedioic acid in real-time within living cells, enabling dynamic studies of its metabolism.

Advanced Mass Spectrometry Techniques: Establishing robust liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) protocols with high resolution and sensitivity for the precise quantification of the compound in various biological samples. nih.govresearchgate.net

Novel Separation Techniques: Exploring advanced separation techniques, such as capillary electrophoresis, to achieve high-efficiency separation of (2S)-2-amino-6-methylideneheptanedioic acid from structurally similar molecules. researchgate.net

Potential Applications in Microbial Biotechnology and Metabolic Engineering

The unique structure of (2S)-2-amino-6-methylideneheptanedioic acid, featuring a methylidene group, makes it an interesting target for biotechnological applications. Future research could explore its use as:

A Novel Bio-based Building Block: Investigating its potential as a monomer for the synthesis of novel polyamides or other polymers with unique properties conferred by the methylidene group.

A Precursor for Specialty Chemicals: Engineering metabolic pathways to convert (2S)-2-amino-6-methylideneheptanedioic acid into other high-value specialty chemicals.

A Tool for Synthetic Biology: Utilizing the enzymes involved in its metabolism as components in synthetic biological circuits for the production of a range of valuable compounds. Advances in metabolic engineering provide a framework for such endeavors. nih.govnih.gov

Compound Information Table

| Compound Name | IUPAC Name | Molecular Formula |

| (2S)-2-amino-6-methylideneheptanedioic acid | (2S)-2-amino-6-methylideneheptanedioic acid | C8H13NO4 |

| L-2-amino-6-oxopimelate | Not Available | Not Available |

| meso-D,L-2,6-diaminopimelate | Not Available | Not Available |

| Lysine | (2S)-2,6-diaminohexanoic acid | C6H14N2O2 |

Interactive Data Table: Properties of (2S)-2-amino-6-methylideneheptanedioic acid

| Property | Value | Source |

| Molecular Weight | 187.19 g/mol | PubChem nih.gov |

| PubChem CID | 445478 | PubChem nih.gov |

| DrugBank Accession | DB02892 | DrugBank nih.gov |

| Classification | L-alpha-amino acid | DrugBank nih.gov |

| Known Biological Role | Intermediate in lysine biosynthesis | DrugBank nih.gov |

常见问题

Basic: What experimental strategies are recommended for optimizing the synthesis of 2-Amino-6-methylideneheptanedioic acid?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Catalyst screening : Test transition-metal catalysts (e.g., palladium or nickel) for stereochemical control, as analogous compounds like 2-Amino-6-methylheptanoic acid hydrochloride require precise stereochemistry for biological activity .

- Temperature gradients : Perform reactions at incremental temperatures (e.g., 25°C to 80°C) to identify optimal yield conditions.

- Purification protocols : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the compound from by-products .

- Yield quantification : Compare gravimetric analysis with UV-Vis spectroscopy (λ = 210–220 nm) to confirm purity .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Contradictions often arise from variability in experimental design or compound handling. To address this:

- Purity verification : Re-analyze batches using orthogonal methods (e.g., amino acid analysis post-hydrolysis at 110°C for 24 hrs in 6M HCl, followed by HPLC with fluorescence detection) .

- Structural analogs : Compare activity with analogs like (S)-2-Amino-3-methylbutanoic acid (Table 1, ), noting how chain length and branching affect target binding.

- Biological assay standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) and use positive controls (e.g., known enzyme inhibitors) to validate results .

Basic: What chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Reverse-phase HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5 to 50:50 gradient over 20 min). Detect via UV at 210 nm or postcolumn derivatization with ninhydrin for enhanced sensitivity .

- Ion-exchange chromatography : Separate charged species using a sulfonated polystyrene resin, eluting with a pH gradient (2.2 to 4.0) to resolve amino acid enantiomers .

- Validation : Cross-reference retention times with certified standards and perform mass spectrometry (ESI-MS) for molecular weight confirmation .

Advanced: What computational approaches are suitable for modeling the interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., aminotransferases). Input the compound’s 3D structure (PubChem CID: refer to InChI key in ) and compare binding energies with analogs.

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous environments, using the CHARMM36 force field .

- QM/MM studies : Combine quantum mechanics (B3LYP/6-31G*) and molecular mechanics to analyze electronic interactions at active sites .

Basic: How can researchers determine the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Employ a Chirobiotic T column with a mobile phase of methanol:water (70:30) and 0.1% diethylamine. Monitor elution profiles at 254 nm .

- Circular dichroism (CD) : Measure CD spectra (190–250 nm) in phosphate buffer (10 mM, pH 7.0) and compare with enantiopure standards .

- NMR with chiral shift reagents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomer signals in -NMR spectra .

Advanced: What strategies mitigate by-product formation during the synthesis of this compound?

Methodological Answer:

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield reactive amines during alkylation steps .

- In situ monitoring : Use FTIR to track intermediate formation (e.g., C=O stretch at 1700–1750 cm) and adjust reaction kinetics dynamically.

- By-product isolation : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate undesired adducts, followed by LC-MS for structural identification .

Basic: What hydrolysis conditions are optimal for amino acid analysis of this compound?

Methodological Answer:

- Acid hydrolysis : Use 6M HCl at 110°C for 24 hours under vacuum to cleave peptide bonds without racemization .

- Oxidative protection : Add 0.1% phenol to prevent degradation of aromatic side chains.

- Neutralization : Adjust hydrolysate to pH 6.5–7.0 with NaOH before derivatization for HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。